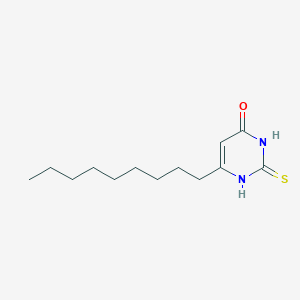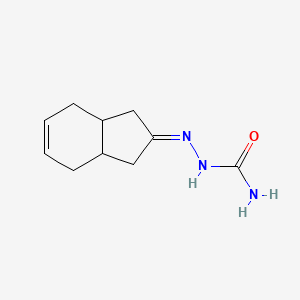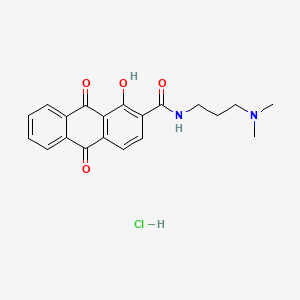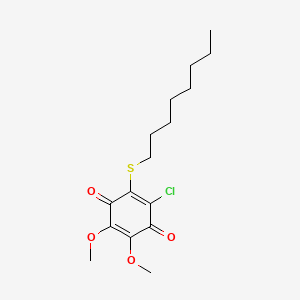
2-Chloro-5,6-dimethoxy-3-octylsulfanylcyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- is a complex organic compound with significant interest in various scientific fields. This compound is a derivative of benzoquinone, characterized by the presence of chlorine, methoxy, and octylthio groups. Its unique structure imparts distinct chemical and physical properties, making it a subject of study in synthetic chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- typically involves multi-step organic reactions. One common method starts with the chlorination of 2,5-dimethoxy-1,4-benzoquinone, followed by the introduction of the octylthio group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of base catalysts.
Major Products
The major products formed from these reactions include various substituted benzoquinones and hydroquinones, which can be further utilized in different chemical applications.
科学研究应用
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- exerts its effects involves interactions with cellular components. It can act as an electron acceptor, participating in redox reactions within cells. The compound may target specific enzymes or proteins, leading to alterations in cellular pathways and functions. For instance, its quinone structure allows it to generate reactive oxygen species, which can induce oxidative stress and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2,5-Dimethoxy-1,4-benzoquinone: Lacks the chlorine and octylthio groups, making it less reactive in certain substitution reactions.
2-Chloro-1,4-benzoquinone: Does not have the methoxy and octylthio groups, resulting in different chemical properties and reactivity.
2,5-Dichloro-1,4-benzoquinone: Contains two chlorine atoms, leading to distinct reactivity patterns compared to the target compound.
Uniqueness
The presence of both methoxy and octylthio groups in 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- imparts unique chemical properties, such as increased lipophilicity and specific reactivity towards nucleophiles. These characteristics make it a valuable compound for specialized applications in synthetic chemistry and pharmacology.
属性
CAS 编号 |
66777-02-4 |
|---|---|
分子式 |
C16H23ClO4S |
分子量 |
346.9 g/mol |
IUPAC 名称 |
2-chloro-5,6-dimethoxy-3-octylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H23ClO4S/c1-4-5-6-7-8-9-10-22-16-11(17)12(18)14(20-2)15(21-3)13(16)19/h4-10H2,1-3H3 |
InChI 键 |
QVLRYWZYUQDULC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCSC1=C(C(=O)C(=C(C1=O)OC)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


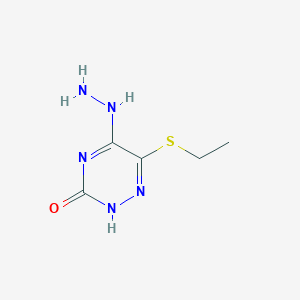

![N-[(2-Methoxynaphthalen-1-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14005593.png)
![Ethyl 4-{4-[(1e)-3-butyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14005597.png)
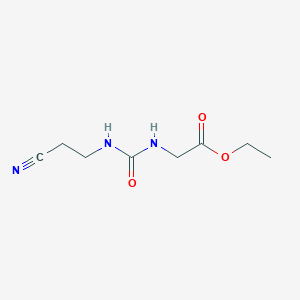
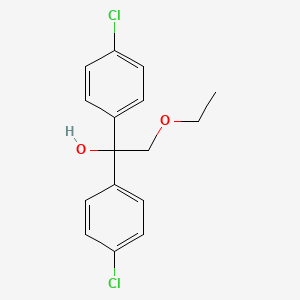
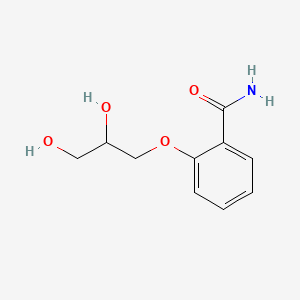
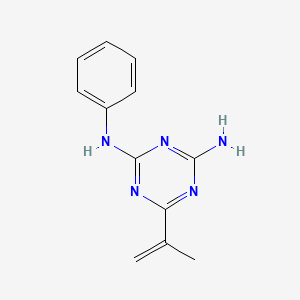
![7-Oxobenzo[c]fluorene-6-carboxylic acid](/img/structure/B14005641.png)
